molecular formula C7H13F2NO B13007421 2,2-Difluoro-2-(tetrahydro-2H-pyran-4-yl)ethan-1-amine

2,2-Difluoro-2-(tetrahydro-2H-pyran-4-yl)ethan-1-amine

Cat. No.: B13007421
M. Wt: 165.18 g/mol
InChI Key: ATKAUFICMCWLJR-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(tetrahydro-2H-pyran-4-yl)ethan-1-amine is an organic compound with the molecular formula C7H13F2NO It is characterized by the presence of two fluorine atoms and a tetrahydro-2H-pyran ring attached to an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(tetrahydro-2H-pyran-4-yl)ethan-1-amine typically involves the reaction of tetrahydro-2H-pyran-4-yl derivatives with difluoroethanamine precursors. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent. The reaction is carried out under an inert atmosphere, such as argon, at low temperatures to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(tetrahydro-2H-pyran-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluoro-2-(tetrahydro-2H-pyran-4-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(tetrahydro-2H-pyran-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoroethanamine
  • Tetrahydro-2H-pyran-4-ylmethanamine
  • 4-Aminotetrahydropyran

Uniqueness

2,2-Difluoro-2-(tetrahydro-2H-pyran-4-yl)ethan-1-amine is unique due to the combination of the difluoroethanamine and tetrahydro-2H-pyran moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H13F2NO

Molecular Weight

165.18 g/mol

IUPAC Name

2,2-difluoro-2-(oxan-4-yl)ethanamine

InChI

InChI=1S/C7H13F2NO/c8-7(9,5-10)6-1-3-11-4-2-6/h6H,1-5,10H2

InChI Key

ATKAUFICMCWLJR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(CN)(F)F

Origin of Product

United States

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